molecular formula C18H13N3O3S2 B2917170 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide CAS No. 361478-50-4

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide

Cat. No.: B2917170
CAS No.: 361478-50-4
M. Wt: 383.44
InChI Key: HWTNUVWVQFNECY-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoisoindolin-2-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide is a synthetic hybrid compound designed for pharmaceutical and biological chemistry research. It integrates two pharmacologically significant moieties: the 1,3-dioxoisoindoline (phthalimide) group and a 2-(methylthio)benzothiazole scaffold, linked by an acetamide bridge. The phthalimide group is a recognized structural component in compounds with diverse biological activities . The benzothiazole nucleus is a privileged structure in medicinal chemistry, with well-documented derivatives exhibiting potent antibacterial and antifungal properties . Research on structurally similar benzothiazole-acetamide derivatives has demonstrated significant antimicrobial potential against a panel of gram-positive and gram-negative bacteria, with some compounds showing promising minimum inhibitory concentration (MIC) values . Furthermore, molecular docking studies of analogous compounds suggest that the benzothiazole core can interact effectively with bacterial target proteins such as DNA gyrase (PDB: 3G75), providing a potential mechanism of action for its antimicrobial activity . This molecule is intended for use as a key intermediate or precursor in the synthesis of novel bioactive molecules, particularly in the development of new antimicrobial and anticancer agents . It is also valuable for researchers exploring structure-activity relationships (SAR) and for conducting molecular docking simulations to identify potential biological targets. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S2/c1-25-18-20-13-7-6-10(8-14(13)26-18)19-15(22)9-21-16(23)11-4-2-3-5-12(11)17(21)24/h2-8H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTNUVWVQFNECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s difficult to determine the exact biochemical pathways it affects. Given its organic nature, it could potentially interact with a variety of biochemical pathways depending on its targets.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. As a novel organic compound, further studies are needed to determine its pharmacokinetic properties.

Action Environment

The compound’s action, efficacy, and stability could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Specific details about how these factors influence the compound’s action are currently unknown.

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves several steps, starting from precursors such as phthalic anhydride and various amines. The process often includes the formation of intermediates like 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide, which can be further modified to yield the target compound through reactions with different thioketones or thiazoles .

Key Steps in Synthesis

  • Formation of Isoindolinone Derivative : Phthalic anhydride is reacted with aminoacetic acid to form a phthalimide derivative.
  • Hydrazone Formation : The phthalimide derivative is then reacted with hydrazine hydrate to yield 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide.
  • Final Modification : The acetohydrazide is subsequently reacted with methylthio-substituted benzo[d]thiazole to form the final product.

Antimicrobial Activity

Research has shown that derivatives of isoindolinones exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, it was found that certain derivatives demonstrated potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for effective compounds were reported as low as 15.62 µg/mL .

Anticancer Potential

The compound's structural features suggest potential interactions with critical biological targets involved in cancer progression. For instance, compounds derived from isoindolinones have been studied for their ability to inhibit thioredoxin reductase (TrxR), an enzyme implicated in tumor growth and metastasis .

Case Study: TrxR Inhibition

In vitro studies have indicated that certain isoindolinone derivatives can selectively inhibit TrxR activity, leading to reduced cell viability in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship reveals that modifications at the N-position and variations in the thioketone moiety significantly influence biological activity. For example, introducing electron-withdrawing groups increases antimicrobial potency while maintaining low cytotoxicity against normal cells .

Data Summary

Biological Activity MIC (µg/mL) Targeted Effect
Antimicrobial against S. aureus15.62Bactericidal
Antimicrobial against E. coli15.62Bactericidal
TrxR InhibitionN/AInduces apoptosis in cancer cells

Comparison with Similar Compounds

Dioxoisoindolinyl Acetamide Derivatives

  • Compound 15 (): 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-phenoxyphenyl)acetamide Structure: Replaces the benzothiazole with a 4-phenoxyphenyl group. Physical Properties: Melting point 201–203°C; HPLC purity 95.1% . Significance: Demonstrates that the dioxoisoindolinyl-acetamide scaffold is versatile, with aromatic substituents influencing melting points and solubility.
  • Compound in : A complex derivative with fluorobenzyl and morpholinophenylamino groups. Molecular Weight: 614.65 (C31H27FN6O5S).

Benzothiazole-Based Acetamides

  • N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzamide ():

    • Structure: Benzamide instead of acetamide linker; lacks the dioxoisoindolinyl group.
    • Molecular Formula: C15H12N2OS2 (molar mass 300.4).
    • Comparison: The acetamide linker in the target compound may improve flexibility and hydrogen-bonding capacity compared to the rigid benzamide .
  • Compound 20 (): 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Structure: Includes a pyrimidinone-thioether and trifluoromethyl-benzothiazole. Significance: Demonstrates that electron-withdrawing groups (e.g., CF3) on benzothiazoles can enhance biological activity, as seen in its role as a CK1 inhibitor .

Thiadiazole Acetamide Analogs ()

  • Compound 5f: 2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide Physical Properties: Yield 79%, mp 158–160°C. 201–203°C in dioxoisoindolinyl analogs) .
  • Compound 5p: 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide

    • Structure: Replaces dioxoisoindolinyl with a benzodioxole group.
    • Significance: Substitutions on the acetamide moiety modulate electronic properties, affecting reactivity and interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide?

  • Methodology :

  • Route 1 : Condensation of 2-aminothiazol-4(5H)-one derivatives with 3-formyl-indole-2-carboxylic acid analogs in acetic acid under reflux (3–5 hours). Sodium acetate is often used as a base to facilitate cyclization and improve yields .
  • Route 2 : Acetylation of 2-aminobenzothiazoles using triethyl orthoformate and sodium azide in acetic acid, avoiding traditional acetylating agents (e.g., acetyl chloride). This method minimizes moisture sensitivity and improves intermediate stability .
    • Key Considerations : Monitor reaction progress via TLC and optimize molar ratios (e.g., 1.1:1 aldehyde-to-amine ratio) to avoid byproducts.

Q. How is the compound characterized post-synthesis?

  • Analytical Techniques :

  • 1H-NMR/HRMS : For structural confirmation (e.g., δ 12.75 ppm for NH protons in nitro-substituted derivatives, HRMS m/z matching calculated values) .
  • FT-IR : To identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the dioxoisoindolin moiety) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for related thiazole-acetamide derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Variables to Test :

  • Catalyst Loading : Increase sodium acetate (up to 2.0 equiv) to enhance cyclization efficiency .
  • Reaction Time : Extend reflux duration (up to 8 hours) for sluggish reactions, but avoid decomposition by monitoring via HPLC .
  • Solvent Systems : Replace acetic acid with DMF/acetic acid mixtures for recrystallization to improve crystal quality .
    • Example : In acetylation reactions, using anhydrous triethyl orthoformate and fresh sodium azide reduces side reactions like tetrazole formation .

Q. How to address discrepancies in spectroscopic data during characterization?

  • Case Study : If NMR peaks for the methylthio group (expected δ ~2.5 ppm) are split or shifted:

  • Step 1 : Verify reagent purity (e.g., trace moisture in acetic acid can hydrolyze intermediates).
  • Step 2 : Compare with literature spectra of structurally similar compounds (e.g., N-(thiazol-2-yl)acetamide derivatives ).
  • Step 3 : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions .

Q. What in vitro models are suitable for evaluating biological activity?

  • Antifungal Screening :

  • Disc Diffusion Assay : Test against C. albicans, A. flavus, and other fungi, using miconazole as a positive control. Compound S30 (nitro-substituted analog) showed IC₅₀ values comparable to standards .
    • Antidiabetic Potential :
  • α-Glucosidase Inhibition : Assess enzyme activity in cell-free systems, as done for benzothiazole-thiazolidinone hybrids (e.g., IC₅₀ = 12.5 µM for compound 7i) .

Q. How to propose a reaction mechanism for the synthesis of this compound?

  • Mechanistic Insights :

  • Step 1 : Formation of a Schiff base intermediate between the aldehyde and amine groups, facilitated by acetic acid .
  • Step 2 : Cyclization via nucleophilic attack of the thiazole nitrogen on the carbonyl carbon, forming the isoindolinone ring .
  • Step 3 : Stabilization through hydrogen bonding between the acetamide NH and thiazole sulfur, as observed in crystallographic studies .
    • Validation : Use isotopic labeling (e.g., ¹³C-formyl precursors) to track carbon migration during cyclization.

Data Contradiction Analysis

Q. How to resolve conflicting reports on biological activity across studies?

  • Case Example : A compound shows antifungal activity in one study but not in another.

  • Approach :

Compare strain-specific sensitivity (e.g., A. flavus vs. A. niger) .

Verify assay conditions (e.g., agar concentration, incubation time).

Test solubility in DMSO/water mixtures to ensure proper compound dispersion.

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